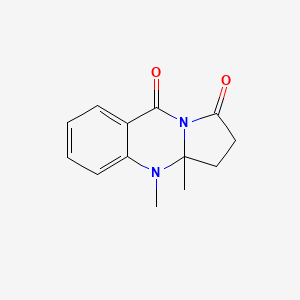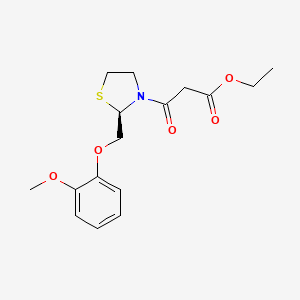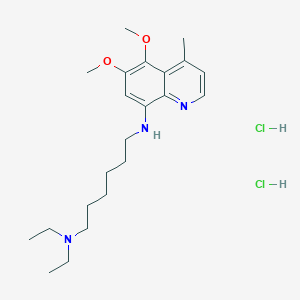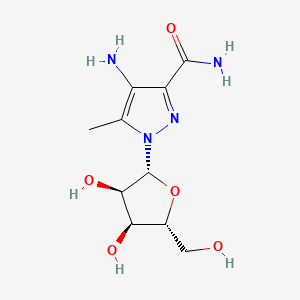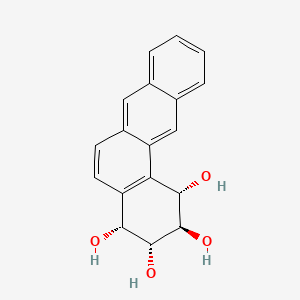
(1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol is a complex organic compound with the molecular formula C22H18O4 It is a polycyclic aromatic hydrocarbon (PAH) derivative, characterized by its four hydroxyl groups attached to the tetrahydrobenzo(a)anthracene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by catalytic hydrogenation and hydroxylation. The Diels-Alder reaction forms the core structure, which is then subjected to hydrogenation to add hydrogen atoms, and finally, hydroxylation introduces the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the scalability and feasibility of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons. Its unique structure makes it a valuable subject for research on aromaticity and electronic effects.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules like DNA and proteins. Its hydroxyl groups may facilitate binding and interactions, making it a candidate for studying molecular recognition and binding mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules. Its structural properties can be leveraged to create materials with specific characteristics.
Mechanism of Action
The mechanism of action of (1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol involves its interactions with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydrodibenz(a,h)anthracene-1,2,3,4-tetrol
- Benzo(a)pyrene-1,2,3,4-tetrol
- Chrysene-1,2,3,4-tetrol
Uniqueness
(1S,2R,3R,4R)-1,2,3,4-Tetrahydrobenzo(a)anthracene-1,2,3,4-tetrol is unique due to its specific stereochemistry and the arrangement of hydroxyl groups. This configuration can influence its reactivity, binding properties, and overall behavior in chemical and biological systems. Compared to similar compounds, it may exhibit distinct interactions and effects, making it a valuable subject for research and application.
Properties
CAS No. |
86513-62-4 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(1S,2R,3R,4R)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol |
InChI |
InChI=1S/C18H16O4/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16+,17-,18-/m1/s1 |
InChI Key |
OBPNVPPKXVIGQS-XMTFNYHQSA-N |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@@H]([C@H]([C@@H]([C@@H]4O)O)O)O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(C(C(C4O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


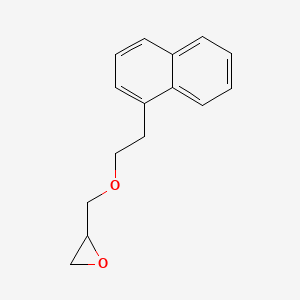
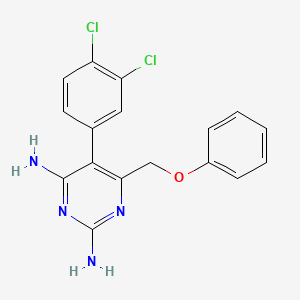


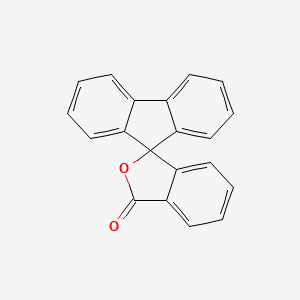

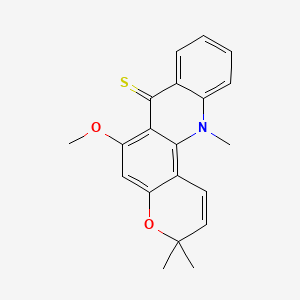
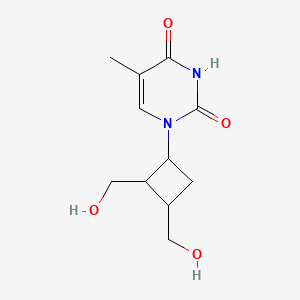
![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
